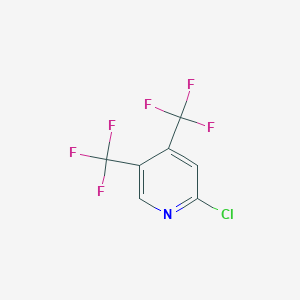

2-Chloro-4,5-bis(trifluoromethyl)pyridine

説明

Significance of Trifluoromethylated Pyridines in Advanced Chemical Synthesis

Trifluoromethylated pyridines (TFMPs) represent a critically important class of intermediates in the development of modern agrochemicals and pharmaceuticals. sigmaaldrich.com The incorporation of a trifluoromethyl (-CF3) group into a pyridine (B92270) scaffold imparts a range of unique physicochemical properties to the molecule. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and bioavailability. nih.govjst.go.jp

The pyridine ring itself is a ubiquitous structural motif found in a vast number of biologically active compounds and functional materials. jst.go.jp The combination of the pyridine core with one or more trifluoromethyl groups has led to the successful development of numerous commercial products. For instance, TFMP derivatives are key components in fungicides like fluazinam (B131798) and insecticides such as flonicamid. sigmaaldrich.com Research has consistently shown that the presence of a trifluoromethyl-substituted pyridine can lead to higher efficacy compared to other derivatives. sigmaaldrich.com The synthesis of these vital compounds can be achieved through several methods, including the direct chlorination and fluorination of picoline or lutidine precursors, or via cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.govjst.go.jp The consistent growth in research and development activities surrounding TFMP derivatives since the 1980s underscores their expanding role in chemical innovation. jst.go.jp

Overview of Halogenated Bis(trifluoromethyl)pyridines in Research

Within the broader family of TFMPs, halogenated bis(trifluoromethyl)pyridines are of particular interest due to their high degree of functionalization. These molecules contain a halogen atom (such as chlorine), which acts as a versatile reactive handle, alongside two electron-withdrawing trifluoromethyl groups. This specific arrangement makes them powerful building blocks for creating structurally complex and potentially active ingredients.

A notable synthetic route to access these compounds involves the simultaneous vapor-phase chlorination and fluorination of lutidines (dimethylpyridines) at high temperatures (>300°C) using transition metal-based catalysts. nih.govjst.go.jp This process can produce various chloro-bis(trifluoromethyl)pyridine isomers. Research has demonstrated that this method can yield novel compounds with two trifluoromethyl groups, such as chloro-bis(trifluoromethyl)pyridine, in good yields, typically ranging from 60% to 80%. nih.govjst.go.jp The specific isomers produced and their yields depend on the starting lutidine and the reaction conditions.

| Substrate (Lutidine Isomer) | Product Type | Reported Yield (GC Peak Area %) | Reference |

|---|---|---|---|

| 2,4-Lutidine | Chloro-bis(trifluoromethyl)pyridine (CBTF) | 60-80% | nih.govjst.go.jp |

| 3,4-Lutidine | Chloro-bis(trifluoromethyl)pyridine (CBTF) | 60-80% | nih.govjst.go.jp |

| 3,5-Lutidine | Chloro-bis(trifluoromethyl)pyridine (CBTF) | 60-80% | nih.govjst.go.jp |

| 2,6-Lutidine | Chloro-bis(trifluoromethyl)pyridine (CBTF) | 60-80% | nih.govjst.go.jp |

This table summarizes the general findings on the synthesis of chloro-bis(trifluoromethyl)pyridine compounds from various lutidine substrates.

Scope and Objectives of Research on 2-Chloro-4,5-bis(trifluoromethyl)pyridine

The primary focus of research on this compound centers on its utility as a strategic intermediate in organic synthesis. The molecule's structure is defined by a chlorine atom at the 2-position of the pyridine ring, with two trifluoromethyl groups at the adjacent 4- and 5-positions. The strong electron-withdrawing nature of the twin -CF3 groups significantly activates the pyridine ring, particularly making the C-2 position, which holds the chlorine atom, highly susceptible to nucleophilic aromatic substitution (SNAr).

The main objective is to leverage this inherent reactivity. The chlorine atom serves as an excellent leaving group, allowing for its displacement by a wide array of nucleophiles (such as amines, alcohols, and thiols) to introduce new functional groups. Furthermore, the chloro-substituent enables participation in various palladium-catalyzed cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to construct highly elaborate and novel molecular architectures that would be difficult to access through other synthetic routes. The ultimate goal is the synthesis of new materials and potential pharmaceutical candidates by incorporating this highly fluorinated pyridine scaffold.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 109919-25-7 | chemicalbook.com |

| Molecular Formula | C₇H₂ClF₆N | nih.gov |

| Molecular Weight | 249.54 g/mol | nih.gov |

| Boiling Point | 98°C (at 135 mmHg) | chemicalbook.com |

| Density | 1.543 g/cm³ (Predicted) | chemicalbook.com |

| pKa | -4.05 (Predicted) | chemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF6N/c8-5-1-3(6(9,10)11)4(2-15-5)7(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZFIEBGHKCVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551221 | |

| Record name | 2-Chloro-4,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109919-25-7 | |

| Record name | 2-Chloro-4,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4,5 Bis Trifluoromethyl Pyridine and Its Precursors

Strategic Approaches to Trifluoromethylated Pyridine (B92270) Scaffolds

The synthesis of pyridine derivatives containing trifluoromethyl (CF3) groups is a significant area of research, driven by their prevalence in pharmaceuticals and agrochemicals. nih.gov Three principal strategies have emerged for creating these valuable molecular frameworks: the halogen exchange of trichloromethyl groups, the construction of the pyridine ring from trifluoromethyl-containing precursors, and the direct introduction of trifluoromethyl groups onto a pre-existing pyridine ring. nih.govjst.go.jp

Chlorine/Fluorine Exchange Reactions on Trichloromethylpyridine Intermediates

A foundational method for synthesizing trifluoromethylpyridines (TFMPs) involves the fluorination of trichloromethylpyridine intermediates. nih.gov This halogen exchange, often referred to as the Swarts reaction, was first adapted for pyridine systems in 1947. nih.gov The process typically begins with the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, which is subsequently treated with a fluorinating agent like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF3) to yield the desired trifluoromethylpyridine. nih.gov

For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), an intermediate in high demand for crop-protection products, can be synthesized via this route. The process starts with 2-chloro-5-methylpyridine, which undergoes liquid-phase chlorination to produce the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC). Subsequent vapor-phase fluorination of 2,3,5-DCTC successfully yields the final product. nih.gov

A more advanced iteration of this strategy is the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) over transition metal-based catalysts. nih.govjst.go.jp This approach allows for the one-step synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.gov By adjusting the molar ratio of chlorine gas and the reaction temperature, it is possible to control the degree of chlorination on the pyridine ring. jst.go.jp This method has also been successfully applied to lutidine (dimethylpyridine) substrates to produce novel compounds with two trifluoromethyl groups, such as chloro-bis(trifluoromethyl)pyridine, in yields ranging from 60% to 80%. nih.govjst.go.jp

| Substrate | Major Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Lutidines | Chloro-bis(trifluoromethyl)pyridine (CBTF) | 60 - 80 | Vapor-phase, >300°C, Transition metal catalyst |

Pyridine Ring Construction via Trifluoromethyl Building Blocks

An alternative and powerful strategy involves constructing the pyridine ring itself from smaller, acyclic precursors that already contain the trifluoromethyl group. nih.govjst.go.jp This "bottom-up" approach, known as cyclocondensation or annulation, offers great flexibility in accessing a wide variety of substituted pyridines. jst.go.jprsc.org

Commonly used trifluoromethyl-containing building blocks include:

Ethyl 2,2,2-trifluoroacetate jst.go.jp

2,2,2-trifluoroacetyl chloride jst.go.jp

Ethyl 4,4,4-trifluoro-3-oxobutanoate jst.go.jp

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one jst.go.jp

One notable example is the Kröhnke pyridine synthesis, which has been adapted for producing 2-trifluoromethyl pyridines. This multicomponent reaction involves the condensation of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide with α,β-unsaturated ketones (chalcones) and ammonium (B1175870) acetate. researchgate.netrsc.org The reaction proceeds through a cascade of 1,4-Michael addition, cyclization, and elimination steps. researchgate.net

More complex cycloaddition reactions have also been developed. A regioselective cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles effectively produces α-trifluoromethylated pyridines. nih.gov This method is advantageous as it avoids the use of expensive rare metals like rhodium, which were required in earlier iterations of this reaction. nih.gov

Direct Trifluoromethylation Strategies for Pyridine Systems

The direct introduction of a CF3 group onto a pre-formed pyridine ring represents a highly atom-economical approach. jst.go.jpresearchgate.net While early methods often relied on trifluoromethyl radicals, which suffered from poor regioselectivity, recent advances have focused on more controlled nucleophilic or electrophilic pathways. chemistryviews.org

One successful strategy for achieving high regioselectivity involves the activation of the pyridine ring. A direct C-H trifluoromethylation at the C-3 position, which is traditionally challenging, has been developed. researchgate.netchemistryviews.org This method uses a hydrosilylation reaction to activate the pyridine derivative, followed by treatment with a nucleophilic CF3 source, such as Togni Reagent I. chemistryviews.org

Another highly efficient method for direct C-H trifluoromethylation is based on an N-methylpyridine quaternary ammonium activation strategy. researchgate.netnih.govacs.org In this protocol, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate, leading to a variety of trifluoromethylpyridines in good yields and with excellent regioselectivity. researchgate.netacs.org The reaction is believed to proceed through a nucleophilic trifluoromethylation mechanism. researchgate.net

Targeted Synthesis of Bis(trifluoromethyl)pyridine Architectures

The synthesis of pyridines containing two trifluoromethyl groups, such as the target 2-Chloro-4,5-bis(trifluoromethyl)pyridine, requires precise control over the introduction of these moieties. Methodologies that allow for regioselective installation or the construction of the ring with the desired substitution pattern are critical.

Regioselective Introduction of Bis(trifluoromethyl) Moieties

Achieving specific substitution patterns is a key challenge in synthetic chemistry. For bis(trifluoromethyl)pyridines, several methods have shown high regioselectivity. The simultaneous vapor-phase chlorination/fluorination of lutidines mentioned previously can generate chloro-bis(trifluoromethyl)pyridines in high yields, indicating a degree of regiochemical control. nih.govjst.go.jp

A modular approach provides access to 4,6-bis(trifluoromethyl)pyridines through the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370). researchgate.netorgsyn.org This protocol is noted for its high regio- and chemo-selectivity, broad functional group compatibility, and use of readily available starting materials. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| O-Acyl Oximes | Hexafluoroacetylacetone | 4,6-bis(trifluoromethyl)pyridines | High regioselectivity, good yields, broad functional group tolerance |

Annulation Reactions for Bis(trifluoromethyl)pyridine Ring Formation

Ring-forming, or annulation, reactions are particularly well-suited for constructing complex heterocyclic systems like bis(trifluoromethyl)pyridines from acyclic, fluorinated building blocks. rsc.org These methods build the pyridine core with the trifluoromethyl groups already in place, often leading to excellent regiochemical outcomes.

The cobalt-catalyzed [2+2+2] cycloaddition of fluorine-containing diynes with nitriles is a prime example of an annulation reaction that can produce α-fluoroalkylated pyridines with high regioselectivity and in excellent yields. nih.gov Similarly, the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone constitutes an annulation pathway to specifically form 4,6-bis(trifluoromethyl)pyridines. researchgate.netorgsyn.org These strategies highlight the power of constructing the heterocyclic ring system as a means to control the final substitution pattern, a crucial consideration for the synthesis of specific isomers like this compound.

Catalytic Cycloaddition Approaches for α-Trifluoromethylated Pyridines

The construction of the pyridine ring via cycloaddition reactions represents a powerful and atom-economical approach for synthesizing α-trifluoromethylated pyridines. Among these methods, transition-metal-catalyzed [2+2+2] cycloaddition has emerged as a particularly straightforward and efficient strategy. google.com

Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a prominent method for creating substituted pyridines. google.com Research has demonstrated the regioselective synthesis of α-fluoroalkylated pyridines by reacting fluorine-containing diynes with various nitriles. jst.go.jpsigmaaldrich.com This reaction proceeds smoothly under the influence of a catalytic system typically composed of a cobalt(II) chloride-phenanthroline complex (CoCl₂(phen)), zinc bromide (ZnBr₂), and zinc (Zn) dust in a solvent like dichloroethane at elevated temperatures (e.g., 80 °C). jst.go.jpsigmaaldrich.comnih.gov This approach is valued for its ability to produce the desired pyridine derivatives exclusively and in excellent yields. sigmaaldrich.com The versatility of this method is further highlighted by its compatibility with dinitriles as substrates, yielding fluoroalkylated bipyridine derivatives. jst.go.jp

The general mechanism for this transformation is understood to begin with the formation of a cobaltacyclopentadiene intermediate from two alkyne molecules, followed by the insertion of the nitrile's C≡N bond to form a seven-membered cobalt-azacycloheptatriene ring, which then undergoes reductive elimination to yield the pyridine product and regenerate the active cobalt catalyst. The regioselectivity is controlled by the electronic and steric properties of the substituents on the diyne and nitrile starting materials.

Beyond cobalt, other transition metals like palladium are also useful in synthesizing fluorinated pyridines, though often through cross-coupling or direct trifluoromethylation reactions rather than cycloadditions. google.com Copper-catalyzed reactions, such as the formal [2+2+2] cycloaddition of primary amines and terminal alkynes, have also been developed for accessing multisubstituted pyridines. google.com While a broad range of cycloaddition strategies exist, including (5+2) cycloadditions of oxidopyridinium betaines and [3π + 2σ] cycloadditions for pyridine bioisosteres, the cobalt-catalyzed [2+2+2] reaction remains a benchmark for the direct and regioselective synthesis of α-trifluoromethylated pyridines. nih.govchemrxiv.orgyoutube.com

| Catalyst System | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| CoCl₂(phen) / ZnBr₂ / Zn | Fluorinated Diynes + Nitriles | Dichloroethane, 80 °C, 3h | α-Fluoroalkylated Pyridines | jst.go.jpsigmaaldrich.com |

| Co(OAc)₂ / bpy / Zn / ZnI₂ | Unsymmetric Diynes + Nitriles | Not Specified | Substituted Pyridines | nih.gov |

Specific Methodologies for this compound

While cycloaddition reactions provide a general route to trifluoromethylated pyridines, specific substitution patterns, such as that found in this compound, often require dedicated synthetic development.

A significant pathway for producing pyridines with multiple trifluoromethyl groups involves the simultaneous vapor-phase chlorination and fluorination of substituted picolines or lutidines at high temperatures (>300 °C). jst.go.jpnih.gov Specifically, the synthesis of compounds described as "chloro-bis(trifluoromethyl)pyridine" has been achieved starting from lutidine (dimethylpyridine) substrates. jst.go.jp This high-temperature process utilizes transition metal-based catalysts, such as iron fluoride, to facilitate the concurrent replacement of methyl groups with trifluoromethyl groups and the chlorination of the pyridine ring. jst.go.jpnih.gov This approach is advantageous for its directness but can sometimes lead to mixtures of multi-chlorinated by-products. nih.gov

Another general strategy that can be adapted for such syntheses is a multi-step sequence starting from a pre-functionalized pyridine. For instance, a common industrial route to produce 2-chloro-5-(trifluoromethyl)pyridine involves the chlorination of 3-methylpyridine (B133936) to 2-chloro-5-(trichloromethyl)pyridine, followed by a fluorination step to yield the final product. google.com A similar stepwise logic, starting from a suitable dimethylpyridine, could conceivably be employed to generate a bis(trichloromethyl) intermediate before a final fluorination step.

The efficiency of synthetic pathways to complex pyridines is highly dependent on the optimization of reaction parameters. For the vapor-phase synthesis of chloro-bis(trifluoromethyl)pyridines from lutidines, the reaction temperature is a critical variable and must be higher than that used for analogous reactions with picoline (monomethylpyridine) substrates. jst.go.jp Through such high-temperature reactions, yields for chloro-bis(trifluoromethyl)pyridines are reported to be in the range of 60 to 80%. jst.go.jpnih.gov

In related gas-phase syntheses, such as the chlorination of 3-trifluoromethylpyridine to produce 2-chloro-5-trifluoromethylpyridine, optimization has been extensively studied. Key parameters include the catalyst choice, reaction temperature, and molar ratio of reactants. For example, using molecular sieve catalysts like ZSM-5 allows the reaction to proceed efficiently at lower temperatures (150°C-350°C) compared to uncatalyzed thermal reactions (>380 °C). googleapis.com The molar ratio of chlorine gas to the pyridine substrate is also controlled to maximize the yield of the desired mono-chlorinated product and minimize over-chlorination. google.comgoogleapis.com In liquid-phase chlorinations, optimization can involve the portion-wise addition of a free-radical initiator like alpha,alpha-azobisisobutyronitrile (AIBN) and the use of UV irradiation to promote the reaction. google.com

| Product Type | Starting Material | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Chloro-bis(trifluoromethyl)pyridine | Lutidines | Vapor-phase, >300 °C, higher temp. than for picolines | 60-80% | jst.go.jpnih.gov |

| 2-Chloro-5-trifluoromethylpyridine | 3-Trifluoromethylpyridine | Vapor-phase, 380 °C | 62-67% | google.comgoogleapis.com |

| 2-Chloro-4-trifluoromethylpyridine | 2-Hydroxy-4-trifluoromethylpyridine | Thionyl chloride, 1,2-dichloroethane (B1671644), 110 °C | 92% | google.com |

The isolation and purification of intermediates and final products are crucial for obtaining high-purity materials. Standard laboratory and industrial techniques are employed, tailored to the specific physical properties of the compounds.

For intermediates in pyridine synthesis, a typical workup procedure following the reaction involves quenching the reaction mixture, often in water or an aqueous solution, followed by liquid-liquid extraction. google.comorgsyn.org For example, after a reaction, the mixture might be diluted with a solvent like 1,2-dichloroethane and then added to ice water. google.com The pH is adjusted to neutral with a base (e.g., 10% sodium hydroxide (B78521) solution), and the organic layer is separated. The aqueous layer is often extracted one or more times with an organic solvent (e.g., petroleum ether, ethyl acetate) to recover all product. google.comorgsyn.org The combined organic layers are then washed with brine, dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and filtered. google.comorgsyn.org The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude product. google.comorgsyn.org

For final purification, particularly for non-volatile compounds, flash column chromatography over silica (B1680970) gel is a common and effective method. orgsyn.org A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the eluent. orgsyn.org For more volatile compounds or on an industrial scale, fractional distillation is a preferred method for separating products from by-products and unreacted starting materials. google.com In cases where the product is a solid, fractional crystallization can also be an effective purification technique. google.com

Mechanistic Investigations of Reactivity and Chemical Transformations of 2 Chloro 4,5 Bis Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry. In the case of 2-Chloro-4,5-bis(trifluoromethyl)pyridine, the reaction proceeds readily due to the cumulative electron-withdrawing effects of the ring nitrogen and the trifluoromethyl substituents, which stabilize the requisite anionic intermediate.

The regioselectivity of SNAr reactions on the pyridine core is fundamentally governed by the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex. Nucleophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance. echemi.com

For this compound, the only viable leaving group is the chloride at the C2 position. This position is electronically activated, being ortho to the ring nitrogen. The trifluoromethyl group at the C4-position further enhances the electrophilicity of the C2 carbon, making it the definitive site for nucleophilic attack. The trifluoromethyl group at C5 provides additional, albeit less direct, activation. Consequently, SNAr reactions with various nucleophiles (e.g., alkoxides, amines, thiols) are expected to occur exclusively at the C2 position, displacing the chloride. Computational studies on related polyhalogenated heterocycles confirm that predicting regioselectivity by comparing the activation energies for attack at different sites is a reliable method; in this case, the energy barrier for attack at C2 would be significantly lower than at any other position. wuxiapptec.com

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I effect). The presence of two such groups on the pyridine ring dramatically increases its reactivity towards nucleophiles compared to unsubstituted or even monosubstituted chloropyridines. nih.gov

SNAr reactions on highly activated systems are typically governed by kinetic control. libretexts.org This means the major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. youtube.com For this compound, the C2 position is the most electronically deficient and sterically accessible site for nucleophilic attack, leading to the kinetically favored product.

A shift to thermodynamic control would require conditions that allow for the reaction to be reversible, such as elevated temperatures. libretexts.orgstackexchange.com Under such conditions, the product distribution would reflect the relative thermodynamic stabilities of the possible isomers. stackexchange.com However, given the decisive electronic activation at the C2 position and the stability of the resulting C-nucleophile bond, it is highly improbable that an alternative, more stable regioisomer could be formed and favored. Studies on the SNAr of other polyfluoroaromatic compounds have shown that a clear variation from kinetic to thermodynamic control can be observed, but this typically involves competition between sites with more nuanced reactivity differences. rsc.org While some computational studies on perhaloarenes have suggested the possibility of a concerted one-step displacement mechanism, the two-stage process via a Meisenheimer intermediate is the generally accepted pathway for highly activated substrates like this. nih.govsemanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C2 position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron reagent with a halide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org The reaction of this compound with various aryl- or vinylboronic acids (or their esters) is expected to proceed efficiently at the C2 position. The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific examples for this compound are not prevalent, successful Suzuki couplings have been reported for other electron-deficient chloropyridines, including those bearing trifluoromethyl groups. researchgate.netbeilstein-journals.org These examples provide a template for effective reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | --- | Na₂CO₃ | Toluene/Water | 80-100 | researchgate.net |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | beilstein-journals.org |

| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Dimethylformamide (DMF) | 80-110 | organic-chemistry.org |

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines, and it is particularly effective for electron-deficient substrates. organic-chemistry.orgwiley.com The reaction of this compound with a variety of primary and secondary amines can be achieved using a palladium catalyst with specialized phosphine (B1218219) ligands. researchgate.net The choice of ligand is critical for promoting the reductive elimination step and preventing catalyst deactivation. wiley.com

The chemoselective amination of other polyhalogenated pyridines has been demonstrated, where catalytic conditions favor reaction at one halide over another. nih.gov For this compound, the reaction will selectively form the 2-amino-substituted product. A range of catalyst systems, often employing bulky, electron-rich phosphine ligands, have proven effective for the amination of challenging aryl chlorides. organic-chemistry.orgresearchgate.net

Table 2: Representative Conditions for Palladium-Catalyzed Amination

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-110 | nih.gov |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | researchgate.net |

| [Pd(allyl)Cl]₂ | CyPF-tBu | K₃PO₄ | Toluene | 100 | semanticscholar.org |

Emerging Cross-Coupling Strategies for C-C and C-Heteroatom Bonds

The chlorine atom at the C-2 position of this compound is activated for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on structurally analogous, highly electron-deficient (trifluoromethyl)pyridines. Key strategies include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyridine with an organoboron reagent. For electron-deficient systems, this is a highly effective method for creating new C-C bonds. Research on related compounds like 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester demonstrates that highly fluorinated pyridine cores can successfully undergo Suzuki couplings with various aryl bromides, yielding biaryl products in good yields (46–95%). kaust.edu.saresearchgate.net This indicates that this compound would be a viable coupling partner.

Buchwald-Hartwig Amination: This is a cornerstone method for forming C-N bonds by coupling an aryl halide with an amine. organic-chemistry.org The reaction is particularly effective for electron-poor halides. Studies on 2-bromo-5-(trifluoromethyl)pyridine (B156976) show successful N,N-diarylation with aromatic amines using a Pd(dba)₂/BINAP catalytic system, affording products in good to high yields. mdpi.com Similarly, highly regioselective amination at the C-2 position of 2,4-dichloropyridine (B17371) has been achieved, highlighting the enhanced reactivity of the C-2 halide. researchgate.net This suggests that this compound would react efficiently with a range of primary and secondary amines under Buchwald-Hartwig conditions.

Sonogashira Coupling: This reaction constructs C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds well with electron-deficient halides. Research on various brominated 2-trifluoromethylquinolines has shown that they undergo Sonogashira reactions to produce alkynylated products in good to excellent yields. nih.gov Given the electronic activation of the C-Cl bond, this compound is an expectedly competent substrate for Sonogashira couplings.

Table 1: Representative Cross-Coupling Reactions on Analogous Trifluoromethyl-Substituted Pyridines This table presents data from analogous compounds to illustrate the expected reactivity of this compound.

| Coupling Type | Halo-Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 2-Bromo-5-(trifluoromethyl)pyridine | p-Anisidine | Pd(dba)₂ / BINAP | NaOtBu | 1,4-Dioxane | High | mdpi.com |

| Suzuki | 2,6-Bis(CF₃)pyridine-4-boronic ester | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 95% | kaust.edu.saresearchgate.net |

| Suzuki | 2,6-Bis(CF₃)pyridine-4-boronic ester | 2-Bromothiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 75% | kaust.edu.saresearchgate.net |

Electrophilic and Radical Reactions

Electrophilic aromatic substitution on the pyridine ring of this compound is mechanistically unfavorable and not reported in the literature. The pyridine nitrogen atom, combined with the powerful inductive electron-withdrawing effects of the two trifluoromethyl groups and the chlorine atom, renders the aromatic ring extremely electron-deficient. This severe deactivation makes the ring π-system a very poor nucleophile, unable to react with standard electrophiles under typical electrophilic aromatic substitution conditions. nih.govchemrxiv.org Any potential electrophilic attack would preferentially occur at the lone pair of the nitrogen atom, though its basicity is also significantly reduced.

While the introduction of additional trifluoromethyl groups is not a relevant transformation for this molecule, its electron-deficient character makes it an excellent candidate for radical functionalization reactions, such as those following a Minisci-type mechanism. nih.gov In these reactions, a nucleophilic radical attacks the electron-poor aromatic ring.

Although no specific radical functionalization reactions of this compound have been documented, it can be predicted that it would react readily with sources of alkyl, acyl, or other nucleophilic radicals. The attack would likely occur at the C-3 or C-6 positions, which are less sterically hindered and activated by the adjacent electron-withdrawing groups. Such reactions provide a powerful method for C-H functionalization, allowing for the introduction of diverse substituents onto the highly fluorinated pyridine core. nih.govnih.gov

Other Significant Chemical Transformations

The pyridine nitrogen atom, despite its reduced basicity due to the electron-withdrawing substituents, can still undergo chemical derivatization, most notably N-oxidation. The electron-poor nature of the ring, however, necessitates the use of strong oxidizing agents.

Studies on related bis(trifluoromethyl)pyridines have shown that N-oxidation is challenging. While isomers with a single trifluoromethyl group can be oxidized using hydrogen peroxide in acetic acid, 2,4- and 2,6-bis(trifluoromethyl)pyridine (B1297899) require more potent conditions, specifically a mixture of hydrogen peroxide and trifluoroacetic acid, to achieve successful N-oxidation. researchgate.net This demonstrates that the nitrogen atom in this compound can be functionalized to the corresponding N-oxide, but only under forcing conditions that can overcome the strong deactivating effect of the ring substituents.

Further halogenation of the this compound ring at the remaining C-H positions (C-3 and C-6) via electrophilic pathways is highly unlikely due to the aforementioned deactivation of the ring. google.com However, other transformations involving the halogen substituent are more feasible.

Halogen Exchange: The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for halogen exchange reactions. For instance, treatment with a fluoride (B91410) source could potentially convert the 2-chloro substituent to a 2-fluoro group. Such chlorine-fluorine exchanges are known for other chloropyridine systems. researchgate.net

Dehalogenation: Reductive dechlorination to replace the C-2 chlorine with a hydrogen atom is a plausible transformation. This is typically achieved using catalytic hydrogenation (e.g., with a palladium catalyst and a hydrogen source) or other reducing agents. This would yield 4,5-bis(trifluoromethyl)pyridine. While specific examples for the title compound are not available, this is a standard transformation in pyridine chemistry.

High Resolution Spectroscopic and Structural Elucidation of 2 Chloro 4,5 Bis Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the comprehensive assignment of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra for 2-Chloro-4,5-bis(trifluoromethyl)pyridine are not available in the public domain. Consequently, a full analysis of chemical shifts, coupling constants, and signal multiplicities cannot be provided.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Assignments

A complete assignment of the NMR signals is a fundamental step in confirming the molecular structure. For this compound, this would involve the identification of the two distinct aromatic protons and the various carbon and fluorine environments. However, no published data detailing these assignments could be located.

Advanced 2D NMR Techniques for Structural Confirmation

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning NMR signals and confirming the connectivity of atoms within a molecule. There are no published studies employing these techniques for the structural confirmation of this compound.

Elucidation of Conformational Dynamics via NMR

Variable temperature NMR studies can provide insights into the conformational dynamics of a molecule, such as restricted rotation around single bonds. Due to the presence of two bulky trifluoromethyl groups, it is conceivable that hindered rotation could be a feature of this molecule. However, no research on the conformational dynamics of this compound using NMR spectroscopy has been published.

Mass Spectrometry Techniques

While the molecular formula (C₇H₂ClF₆N) and molecular weight (249.54 g/mol ) are established, detailed experimental mass spectrometry data are scarce in publicly accessible sources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which serves to confirm its elemental composition. While some commercial suppliers list a calculated exact mass, verifiable experimental HRMS data from a primary scientific source for this compound, which would confirm the exact mass and provide isotopic pattern information, is not available in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography coupled with mass spectrometry is a standard method for assessing the purity of a volatile compound and confirming its identity through its mass spectrum and retention time. Although this technique is likely used in quality control during the synthesis of this compound, no public GC-MS data, including fragmentation patterns or retention indices, could be found.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of individual components within complex mixtures. In the context of synthesizing this compound, LC-MS serves as a critical tool for reaction monitoring and purity assessment.

During its synthesis, this compound is often present in a crude reaction mixture alongside starting materials, reagents, and potential byproducts. googleapis.comgoogleapis.com LC-MS facilitates the separation of these compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The high-performance liquid chromatography (HPLC) component allows for the resolution of compounds with very similar structures, such as isomers or analogues.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). This provides two key pieces of information:

Molecular Weight: The mass of the parent ion directly confirms the presence of the target compound, this compound, which has a molecular weight of approximately 249.54 g/mol .

Structural Fragments: The fragmentation pattern of the parent ion can provide structural confirmation, helping to distinguish it from isomers.

For instance, in a synthetic mixture, LC-MS can be used to track the consumption of a reactant and the formation of the this compound product over time. googleapis.com By comparing the retention time and mass spectrum of a peak in the sample to a known reference standard, the identity of the compound can be confirmed with high confidence. This capability is crucial for optimizing reaction conditions and for ensuring the purity of the final isolated product.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into molecular structure, conformation, and the nature of intermolecular interactions that govern the crystal lattice.

Single-crystal X-ray diffraction analysis is the gold standard for elucidating the absolute structure of a molecule. The process involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the precise coordinates of each atom in the crystal's unit cell.

As of this writing, a search of publicly available crystallographic databases has not yielded a solved crystal structure for this compound. Therefore, the specific bond lengths, bond angles, and crystal packing parameters derived from such an analysis are not available in the literature. The discussion in the subsequent sections is based on expected values and data from analogous structures.

Were a single-crystal X-ray diffraction analysis to be performed on this compound, it would provide exact measurements of its molecular geometry. This includes:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-F). The C-F bonds in the trifluoromethyl groups and the C-Cl bond are of particular interest as they influence the molecule's electronic properties.

Torsional Angles: These angles describe the rotation around single bonds and would reveal the preferred orientation of the trifluoromethyl groups relative to the pyridine (B92270) ring.

Furthermore, the analysis would reveal how the individual molecules pack together to form the crystal lattice. This packing arrangement is dictated by a combination of steric effects and intermolecular forces, providing a complete picture of the solid-state structure.

The crystal packing of this compound would be governed by various non-covalent intermolecular interactions. Based on its structure, the following interactions would be anticipated:

Dipole-Dipole Interactions: The molecule is highly polarized due to the presence of the electronegative chlorine atom and the two trifluoromethyl groups. This would result in significant dipole-dipole forces influencing the molecular arrangement.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with the nitrogen atom or fluorine atoms of neighboring molecules.

π-π Stacking: The aromatic pyridine rings could potentially stack on top of one another. However, the presence of the strongly electron-withdrawing trifluoromethyl groups would create an electron-deficient π-system, which might favor interactions with electron-rich systems rather than self-stacking.

A detailed analysis of the distances and angles between atoms on adjacent molecules in the crystal lattice would allow for the identification and characterization of these specific interactions.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary method for identifying the functional groups present in a molecule. These techniques probe the vibrational motions of chemical bonds, with each type of bond and functional group producing characteristic absorption or scattering peaks.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. While specific IR spectra for this compound are not widely published, a detailed analysis of the closely related compound 2-chloro-4-(trifluoromethyl)pyridine (B1345723) provides a strong basis for predicting its key spectral features. researchgate.netresearchgate.net The addition of a second trifluoromethyl group at the 5-position would introduce additional complexity but the fundamental vibrational modes would be similar.

The IR spectrum of this compound is expected to be dominated by strong absorptions arising from the C-F bonds of the two trifluoromethyl groups. The pyridine ring itself also gives rise to a series of characteristic stretching and bending vibrations.

Key expected absorption bands, based on data from 2-chloro-4-(trifluoromethyl)pyridine, are detailed below. researchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Assignment | Intensity | Notes |

| 3100-3000 | C-H Stretching | Weak | Aromatic C-H stretching vibrations from the pyridine ring. |

| 1610-1570 | C=C and C=N Ring Stretching | Medium | Characteristic vibrations of the pyridine ring backbone. |

| 1450-1400 | Pyridine Ring Stretching | Medium | Further skeletal vibrations of the aromatic ring. |

| 1350-1100 | C-F Stretching (Trifluoromethyl) | Very Strong | The most prominent feature of the spectrum, due to the symmetric and asymmetric stretching of the C-F bonds in the two -CF₃ groups. |

| 1000-980 | Ring Breathing Mode | Medium | A symmetric stretching vibration of the entire pyridine ring. |

| 850-750 | C-Cl Stretching | Medium-Strong | Absorption due to the stretching of the carbon-chlorine bond. |

| Below 800 | C-H Out-of-Plane Bending and Ring Deformations | Variable | Bending vibrations and other deformations of the pyridine ring and its substituents. |

This interactive table is based on published data for the related compound 2-chloro-4-(trifluoromethyl)pyridine and serves as a predictive guide. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering a unique "fingerprint" based on its structural and electronic properties. The analysis of the Raman spectrum for this compound would reveal characteristic vibrational modes of the substituted pyridine ring and the trifluoromethyl groups.

The vibrational spectrum of a substituted pyridine is primarily characterized by the vibrations of the pyridine ring itself, along with the vibrational modes of its substituents. For this compound, these would include the stretching and bending vibrations of the C-C, C-N, C-H, C-Cl, and C-F bonds, as well as the deformations of the trifluoromethyl (CF₃) groups.

Based on the analysis of 2-chloro-4-(trifluoromethyl)pyridine, the key Raman active modes can be categorized and are presented below as an illustrative reference. It is important to note that the presence of an additional trifluoromethyl group at the 5-position in the target compound will introduce further complexities and shifts in the observed frequencies due to increased mass and altered electronic distribution.

Vibrational Mode Assignments (Based on the analog 2-chloro-4-(trifluoromethyl)pyridine)

The following table summarizes the key observed FT-Raman shifts and their assignments for the analog compound, 2-chloro-4-(trifluoromethyl)pyridine. researchgate.netresearchgate.net These values provide an approximation of where the characteristic peaks for this compound might appear.

| Raman Shift (cm⁻¹) | Vibrational Assignment (for 2-chloro-4-(trifluoromethyl)pyridine) |

| 3081, 3045 | C-H stretching |

| 1611, 1572 | C-C stretching |

| 1466 | Pyridine ring stretching |

| 1388 | Pyridine ring breathing |

| 1249, 1159 | C-F stretching |

| 992 | Pyridine ring breathing |

| 860, 732 | C-H out-of-plane bending |

| 823 | C-Cl stretching |

| 664 | CF₃ in-plane bending |

| 537 | CF₃ out-of-plane bending |

| 408 | CF₃ in-plane rocking |

| 190 | C-Cl out-of-plane bending |

Interactive Data Table: Expected Vibrational Modes for this compound

The table below outlines the expected types of vibrational modes for this compound, drawing inferences from the analysis of its mono-trifluoromethyl analog. The exact wavenumbers would require specific experimental measurement or theoretical calculation for the bis-substituted compound.

The presence of two adjacent trifluoromethyl groups in this compound would likely lead to a more complex Raman spectrum compared to the mono-substituted analog. The interactions and coupling between the vibrational modes of the two CF₃ groups could result in the splitting of bands and shifts in their positions. Furthermore, the increased electron-withdrawing nature of the two CF₃ groups would influence the electronic structure of the pyridine ring, thereby affecting the frequencies and intensities of the ring's vibrational modes. A detailed theoretical study using methods such as DFT would be invaluable for accurately assigning the Raman spectrum of this specific compound. researchgate.netresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 2 Chloro 4,5 Bis Trifluoromethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of 2-Chloro-4,5-bis(trifluoromethyl)pyridine. These methods provide a theoretical framework to analyze aspects that are often challenging to determine experimentally.

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of trifluoromethylated pyridines due to its balance of accuracy and computational cost. While specific DFT studies on this compound are not prevalent in public literature, extensive research on analogous compounds, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723) (2CTFMP), provides a strong methodological precedent. researchgate.netresearchgate.net

For 2CTFMP, calculations using the B3LYP and LSDA methods with the 6-311++G(d,p) basis set have been employed to determine its molecular structure and fundamental vibrational frequencies. researchgate.netresearchgate.net Such studies reveal the optimized molecular geometry and allow for the calculation of various electronic properties. For instance, the global minimum energy for 2CTFMP was calculated to be -1045.121 a.u. at the DFT/B3LYP/6-311++G(d,p) level, indicating a stable molecular structure. researchgate.net

The electronic properties derived from DFT calculations are crucial for understanding the reactivity of the molecule. The calculated dipole moment for 2CTFMP is 1.3844 Debye, which influences its interaction with polar solvents and other reactants. researchgate.net Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the electron density surface to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The presence of two strongly electron-withdrawing trifluoromethyl groups in this compound would be expected to significantly influence its electronic structure, creating a highly electron-deficient pyridine (B92270) ring. This makes the ring susceptible to nucleophilic aromatic substitution reactions.

Below is a table of selected calculated parameters for the related compound, 2-chloro-4-(trifluoromethyl)pyridine, which illustrates the type of data obtained from DFT studies.

| Calculated Parameter | Value (B3LYP/6-311++G(d,p)) | Reference |

| Total Dipole Moment | 1.3844 D | researchgate.net |

| Global Minimum Energy | -1045.121 a.u. | researchgate.net |

This data is for the related compound 2-chloro-4-(trifluoromethyl)pyridine and serves as an illustration of the application of DFT.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. They are particularly valuable for benchmarking results from more approximate methods and for systems where electron correlation effects are critical.

While no specific ab initio studies on this compound are available, their application to similar halogenated heterocyclic compounds has been documented. researchgate.net For a molecule like this compound, high-level ab initio calculations could provide precise predictions of its geometry, vibrational spectra, and the relative energies of different conformers or isomers. These calculations would be instrumental in validating experimental findings and providing a deeper understanding of its intrinsic molecular properties.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals are critical for predicting a molecule's reactivity and its role in chemical reactions. researchgate.net The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). researchgate.net

For this compound, the two electron-withdrawing CF3 groups and the electronegative chlorine atom are expected to significantly lower the energy of the LUMO, making it a potent electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net FMO analysis can elucidate the most probable sites for nucleophilic attack on the pyridine ring, guiding synthetic efforts.

The following table presents hypothetical FMO energy values for this compound to illustrate the concept.

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -7.5 (Illustrative) | Electron-donating capability |

| LUMO | -2.0 (Illustrative) | Electron-accepting capability |

| HOMO-LUMO Gap | 5.5 eV (Illustrative) | Chemical reactivity and stability |

The data in this table is illustrative and not based on published calculations for the specific compound.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms.

Understanding the mechanism of reactions involving this compound, such as nucleophilic substitution or functionalization of the trifluoromethyl groups, requires the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum.

Computational methods, particularly DFT, are used to locate the geometry of these transition states and calculate their energies. The difference in energy between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate. For complex, multi-step reactions, locating all relevant intermediates and transition states allows for the construction of a complete reaction profile. While specific mechanistic studies on this compound are lacking, the defluorinative functionalization of other 4-trifluoromethylpyridines has been a subject of interest, suggesting complex reaction pathways that could be elucidated through such computational approaches. researchgate.net

Reactions are typically conducted in a solvent, which can have a significant impact on reaction pathways and rates. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture bulk solvent effects. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at a much higher computational cost.

For reactions involving a polar molecule like this compound, and potentially charged intermediates or transition states, the choice of solvent can dramatically alter the energy landscape. Computational studies that incorporate solvent effects are therefore essential for making predictions that are relevant to real-world experimental conditions.

Catalytic Cycle Analysis in Metal-Mediated Reactions

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of metal-mediated cross-coupling reactions involving this compound. These reactions are crucial for synthesizing more complex molecules from this fluorinated building block. The analysis of a catalytic cycle, such as a Suzuki or Stille coupling, typically involves modeling the key elementary steps: oxidative addition, transmetalation, and reductive elimination.

For this compound, the oxidative addition of the C-Cl bond to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) is a critical initiating step. Computational studies on similar systems show that the extreme electron-withdrawing nature of the two trifluoromethyl groups and the pyridine nitrogen significantly lowers the electron density of the aromatic ring. This electronic deficiency facilitates the oxidative addition step by making the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to attack by the electron-rich metal center.

Structure-Reactivity Relationships

Inductive and Resonance Effects of Trifluoromethyl Groups

The reactivity of this compound is dominated by the powerful electronic effects of its substituents. The trifluoromethyl (CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry, primarily through a negative inductive (-I) effect. nih.gov This effect stems from the high electronegativity of the fluorine atoms. In this molecule, the presence of two CF₃ groups at the C4 and C5 positions, in addition to the electronegative chlorine atom at C2 and the pyridine ring nitrogen, results in a profoundly electron-deficient aromatic system. researchgate.net

This severe electron deficiency has several consequences:

Enhanced Electrophilicity: The pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The carbon atoms, particularly those bearing the chloro substituent (C2) and those ortho and para to the activating CF₃ groups (C2 and C6), are highly electrophilic.

Increased Acidity: The C-H proton at the C6 position is expected to be significantly more acidic compared to that in unsubstituted pyridine, facilitating deprotonation and subsequent functionalization at this site.

Modified Basicity: The electron-withdrawing groups drastically reduce the basicity of the pyridine nitrogen, making it much less likely to be protonated or to coordinate to Lewis acids compared to simple pyridines.

While the inductive effect is paramount, a minor resonance effect (hyperconjugation) also exists but is generally considered less significant in influencing reactivity compared to the overwhelming inductive withdrawal. nih.govresearchgate.net

Table 1: Summary of Electronic Effects in this compound

| Substituent/Feature | Position | Primary Electronic Effect | Consequence on Reactivity |

| Trifluoromethyl | C4 | Strong Inductive Withdrawal (-I) | Activates ring for nucleophilic attack; decreases electron density. |

| Trifluoromethyl | C5 | Strong Inductive Withdrawal (-I) | Activates ring for nucleophilic attack; decreases electron density. |

| Chlorine | C2 | Inductive Withdrawal (-I) | Contributes to ring deactivation for electrophilic attack; acts as a leaving group. |

| Ring Nitrogen | N1 | Inductive Withdrawal (-I) | Decreases overall ring electron density and basicity. |

Steric Effects on Reaction Regioselectivity

Regioselectivity, the preference for reaction at one position over another, is governed by a combination of the electronic effects discussed above and steric hindrance. khanacademy.orgyoutube.com In this compound, the trifluoromethyl groups are sterically bulky. This bulk can direct incoming reagents away from adjacent positions.

For example, in a potential nucleophilic aromatic substitution reaction, while the ring is electronically activated, the CF₃ groups at C4 and C5 can sterically hinder the approach of a nucleophile to these positions. The most likely site for nucleophilic attack is the C2 position, leading to the displacement of the chloride leaving group. Attack at the C6 position is also electronically favored due to the influence of the C5-CF₃ group and the ring nitrogen, but the final product distribution in any reaction will depend on the interplay between steric hindrance and electronic activation. chemistryviews.orgnih.gov Computational modeling can quantify these effects by calculating the activation energies for nucleophilic attack at each possible site, thereby predicting the most favorable reaction pathway and the resulting regioselectivity. researchgate.net

Spectroscopic Property Prediction and Validation

Computational Simulation of NMR Chemical Shifts

Theoretical calculations are a powerful tool for predicting the NMR spectra of molecules, which can aid in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a reliable approach for simulating ¹H, ¹³C, and ¹⁹F NMR chemical shifts. jocpr.comresearchgate.netbjp-bg.com

For this compound, the model would predict a single proton resonance in the ¹H NMR spectrum, corresponding to the hydrogen at the C6 position. Due to the intense electron-withdrawing environment, this proton is expected to be significantly downfield shifted. The ¹³C NMR spectrum would show six distinct signals for the pyridine ring carbons, with their chemical shifts heavily influenced by the attached substituents. The carbons bonded to the CF₃ groups (C4, C5) and the chlorine (C2) would exhibit characteristic shifts and couplings. In the ¹⁹F NMR spectrum, two signals are expected for the two distinct CF₃ groups, which may show coupling to each other and to the ring carbons.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values based on GIAO/DFT calculations and may differ from experimental values.)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | H6 | 8.5 - 9.0 | Single peak, downfield due to strong deshielding. |

| ¹³C | C2 | 148 - 152 | Attached to Cl. |

| ¹³C | C3 | 120 - 125 | |

| ¹³C | C4 | 130 - 135 (q) | Attached to CF₃, shows quartet splitting due to ¹J(C,F) coupling. |

| ¹³C | C5 | 128 - 133 (q) | Attached to CF₃, shows quartet splitting due to ¹J(C,F) coupling. |

| ¹³C | C6 | 150 - 155 | Attached to H. |

| ¹⁹F | C4-CF₃ | -62 to -66 | Chemical shift relative to CFCl₃. |

| ¹⁹F | C5-CF₃ | -60 to -64 | May exhibit fine coupling to the other CF₃ group. |

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. spectroscopyonline.com DFT calculations can accurately predict the vibrational frequencies and their corresponding IR and Raman intensities. q-chem.comwisc.edu This requires performing a frequency calculation on the optimized geometry of the molecule. escholarship.org

For this compound, the predicted spectrum would feature several characteristic bands. Intense absorption bands in the IR spectrum are expected in the 1300-1100 cm⁻¹ region, corresponding to the symmetric and asymmetric C-F stretching modes of the two trifluoromethyl groups. The C-Cl stretching vibration would appear at a lower frequency, typically in the 800-600 cm⁻¹ range. Vibrations associated with the pyridine ring (e.g., C=C and C=N stretching) would be observed in the 1600-1400 cm⁻¹ region. rsc.org Comparing the computed spectrum with an experimental one is a powerful method for confirming the identity and structure of the synthesized compound. jocpr.comresearchgate.net

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values based on DFT calculations.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | 3100 - 3050 | Weak | Moderate |

| Pyridine Ring Stretches | 1600 - 1400 | Moderate-Strong | Moderate |

| C-F Asymmetric Stretches | 1280 - 1220 | Very Strong | Weak |

| C-F Symmetric Stretches | 1180 - 1120 | Very Strong | Moderate |

| C-Cl Stretch | 800 - 650 | Moderate | Strong |

| CF₃ Bending/Rocking | 650 - 500 | Moderate-Strong | Moderate |

Strategic Applications of 2 Chloro 4,5 Bis Trifluoromethyl Pyridine in Complex Organic Synthesis

Precursor Chemistry for Fluorine-Containing Heterocycles

The reactivity of 2-Chloro-4,5-bis(trifluoromethyl)pyridine is dominated by the chlorine atom at the 2-position. This position is activated towards nucleophilic aromatic substitution (SNAr) by the combined electron-withdrawing effects of the adjacent ring nitrogen and the two trifluoromethyl groups. nih.govepfl.ch This inherent reactivity allows the compound to serve as a versatile precursor for the synthesis of more complex fluorine-containing heterocyclic systems.

While specific examples for the 4,5-bis(trifluoromethyl) isomer are not extensively documented in dedicated studies, the established chemistry of related halopyridines provides a clear blueprint for its potential transformations. abertay.ac.uk Nucleophiles such as amines, thiols, and alkoxides can readily displace the 2-chloro substituent to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

A significant application of this reactivity is in the construction of fused heterocyclic systems. For instance, reaction with bifunctional nucleophiles can lead to annulated products. The reaction of a 2-chloropyridine (B119429) derivative with a thioglycolate anion, followed by a Dieckmann-type cyclization, is a known method for producing thieno[2,3-b]pyridine (B153569) cores. abertay.ac.uk This strategy allows for the creation of elaborate scaffolds where the unique electronic properties of the bis(trifluoromethyl)pyridine unit are merged with those of another heterocyclic ring.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Nucleophile | Intermediate Product | Fused Heterocycle |

| Ethyl thioglycolate | Ethyl [4,5-bis(trifluoromethyl)pyridin-2-yl]thioacetate | Thieno[2,3-b]pyridine derivative |

| Hydrazine | 2-Hydrazinyl-4,5-bis(trifluoromethyl)pyridine | Pyrazolo[3,4-b]pyridine derivative |

| Guanidine | N-[4,5-bis(trifluoromethyl)pyridin-2-yl]guanidine | Pyrimido[1,2-a]pyridine derivative |

Building Block in Agrochemical Synthesis

The trifluoromethylpyridine motif is a key component in numerous modern pesticides, including insecticides, fungicides, and herbicides. nih.gov The presence of trifluoromethyl groups can significantly enhance the biological efficacy of these agents. This compound serves as a valuable intermediate in this field, particularly for the synthesis of novel insecticides.

A notable application is described in a patent for the creation of insecticidal phenyl pyridones and thiopyridones. google.com In this synthetic pathway, this compound is used as a core building block which is subsequently reacted with substituted phenyl derivatives to produce the final active compounds. The resulting molecules are designed to act as potent insecticides for agricultural use.

Table 2: Agrochemical Application of this compound

| Starting Material | Product Class | Intended Use |

| This compound | Phenyl Pyridones and Thiopyridones | Insecticides |

Intermediate in Pharmaceutical and Medicinal Chemistry

Fluorinated heterocycles are prevalent scaffolds in modern pharmaceuticals, where fluorine substitution is a key strategy for optimizing a drug candidate's metabolic profile and receptor binding affinity. nih.govuni-muenster.de Trifluoromethylpyridines, in particular, are integral to a number of approved drugs and clinical candidates. nih.gov

While direct applications of the this compound isomer in marketed pharmaceuticals are not widely reported in public literature, its structural motifs are of significant interest. The general class of chloro-trifluoromethylpyridine intermediates is vital for creating more complex molecules. For example, related compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are key intermediates for synthesizing a variety of agrochemical and pharmaceutical compounds, including high-efficiency herbicides and fungicides. googleapis.comgoogle.com The synthetic utility of these related compounds underscores the potential of the this compound isomer as a building block for novel therapeutic agents, even though specific examples remain proprietary or in early stages of research.

Ligand Design and Coordination Chemistry

Bipyridine and its derivatives are among the most important classes of chelating ligands in coordination chemistry, forming stable complexes with a vast array of metals for applications in catalysis, materials science, and photochemistry. The synthesis of substituted bipyridines often relies on the cross-coupling of halopyridine precursors. nih.gov

This compound is a candidate for creating highly electron-deficient bipyridine ligands, whose electronic properties can significantly tune the catalytic or photophysical behavior of their metal complexes. Using established methodologies like the Ullmann reaction (copper-catalyzed homo-coupling) or Suzuki cross-coupling (palladium-catalyzed reaction with a pyridineboronic acid), this building block could be transformed into novel ligand systems. sigmaaldrich.comorganic-chemistry.org

For example, the homo-coupling of this compound would be expected to yield 4,4',5,5'-tetrakis(trifluoromethyl)-2,2'-bipyridine. This ligand, featuring four strongly electron-withdrawing groups, would be a valuable component for stabilizing low-valent metal centers or for creating catalysts with unique reactivity. Similarly, Suzuki cross-coupling with other substituted pyridine-boronic esters could provide access to a wide range of asymmetric bipyridines. researchgate.netrsc.org

Table 3: Potential Ligands Synthesized from this compound

| Reaction Type | Coupling Partner | Resulting Ligand |

| Ullmann Homo-coupling | Self | 4,4',5,5'-Tetrakis(trifluoromethyl)-2,2'-bipyridine |

| Suzuki Cross-coupling | Pyridine-2-boronic acid | 4,5-Bis(trifluoromethyl)-2,2'-bipyridine |

Applications in Advanced Materials Science

Fluorinated polymers are a critical class of advanced materials, known for their exceptional thermal stability, chemical resistance, and unique optical and electronic properties. mdpi.com These characteristics make them suitable for a range of high-performance applications, including in electronics and optoelectronics. google.com The synthesis of such materials often involves the polymerization of highly fluorinated monomers.

Fluorinated pyridines can be incorporated into polymer backbones, such as polyimides, to enhance solubility, thermal stability, and mechanical properties, while also lowering the dielectric constant and improving optical transparency. researchgate.net this compound represents a potential monomer for the synthesis of novel fluorinated polymers. Through polycondensation reactions, where the chlorine atom is displaced by nucleophilic groups from another monomer (e.g., a diamine or diol), it could be integrated into polymer chains. The resulting materials would benefit from the high fluorine content conferred by the two trifluoromethyl groups, potentially leading to polymers with enhanced hydrophobicity, thermal resistance, and specialized electronic characteristics. While specific polymers derived from this exact monomer are not yet detailed in the literature, its structure is emblematic of the type of building block sought in the field of advanced fluorinated materials.

Emerging Research Frontiers and Future Prospects for 2 Chloro 4,5 Bis Trifluoromethyl Pyridine Chemistry

Sustainable Synthesis and Green Chemistry Approaches

Traditional methods for the synthesis of fluorinated pyridines, including the target compound's relatives, often rely on high-temperature, energy-intensive vapor-phase reactions with hazardous reagents like hydrogen fluoride (B91410) or harsh chlorinating agents. jst.go.jpnih.govdovepress.com These processes, while effective for industrial-scale production, present significant environmental and safety challenges. The future of 2-Chloro-4,5-bis(trifluoromethyl)pyridine synthesis is increasingly tied to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer chemicals. rasayanjournal.co.in

Emerging research focuses on several key green strategies applicable to this system:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes and improve yields by enabling rapid, uniform heating. nih.gov For pyridine (B92270) derivatives, microwave irradiation has been shown to be an efficient tool for promoting multicomponent reactions, a cornerstone of green synthesis. nih.govnih.gov

Solvent-Free and Alternative Solvents: Eliminating volatile organic solvents is a primary goal of green chemistry. rasayanjournal.co.in Research into solventless, or "neat," reactions, often facilitated by ball milling or microwave heating, offers a path to cleaner product isolation and reduced solvent waste. rasayanjournal.co.in Where solvents are necessary, the use of greener alternatives like water or ionic liquids is being explored for related heterocyclic syntheses.

The following table compares traditional synthesis attributes with those targeted by green chemistry approaches.

| Feature | Traditional Synthesis Approach | Green Chemistry Goal |

| Energy Input | High temperatures (>300°C), prolonged heating jst.go.jpnih.gov | Lower temperatures, microwave or ultrasonic energy nih.govnih.gov |

| Solvents | Often requires harsh or chlorinated solvents google.com | Solvent-free conditions or benign solvents (e.g., water, ethanol) rasayanjournal.co.innih.gov |

| Atom Economy | Can be low due to multi-step processes and byproducts | High, often through multicomponent reactions (MCRs) rasayanjournal.co.in |

| Reagents | Use of hazardous materials (e.g., HF, excess chlorine) dovepress.comgoogle.com | Catalytic quantities, safer reagents, renewable feedstocks nih.govrsc.org |

| Process | Multiple steps with intermediate purification | One-pot or cascade reactions to reduce steps and waste nih.gov |

This table provides a generalized comparison of synthesis approaches.

Development of Novel Catalytic Systems

Catalysis is central to the modern synthesis of complex molecules, offering pathways with higher selectivity and efficiency under milder conditions than stoichiometric methods. For this compound and its analogs, the development of novel catalytic systems is a vibrant research area. Transition-metal catalysis, in particular, has been instrumental in the functionalization of pyridine rings. nih.gov

Key areas of catalytic development include:

Vapor-Phase Catalysis: Industrial synthesis of related compounds, such as chloro-bis(trifluoromethyl)pyridines, has been achieved in 60-80% yields using vapor-phase reactions over a catalyst fluidized bed at high temperatures (e.g., 420°C). jst.go.jpnih.gov While effective, future research aims to develop catalysts that can operate at lower temperatures to reduce energy consumption and coking. google.com